

# Thermochemical Properties of Furfurylamine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: Tetrahydrofurfurylamine

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This technical guide provides a comprehensive overview of the thermochemical properties of furfurylamine and its derivatives, with a focus on experimentally determined and computationally calculated data. The information presented is intended to be a valuable resource for researchers and professionals involved in fields where understanding the energetic characteristics of these compounds is crucial.

## Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for furfurylamine and 5-methylfurfurylamine. These values are essential for understanding the stability and reactivity of these compounds. The data is derived from experimental measurements at  $T = 298.15 \text{ K}$  and a standard pressure of  $p^\circ = 0.1 \text{ MPa}$ .<sup>[1][2][3]</sup>

Table 1: Molar Enthalpies of Formation of Furfurylamine and 5-Methylfurfurylamine at  $T = 298.15 \text{ K}$

Compound	Formula	State	Molar Enthalpy of Formation ( $\Delta_f H_m^\circ$ ) (kJ·mol <sup>-1</sup> )
Furfurylamine	C <sub>5</sub> H <sub>7</sub> NO	Liquid (l)	-(92.6 ± 1.1)[1][2]
Gas (g)	-(43.5 ± 1.4)[1][2][3]		
5-Methylfurfurylamine	C <sub>6</sub> H <sub>9</sub> NO	Liquid (l)	-(134.5 ± 1.5)[1][2]
Gas (g)	-(81.2 ± 1.7)[1][2][3]		

Table 2: Molar Enthalpies of Vaporization and Combustion of Furfurylamine and 5-Methylfurfurylamine at T = 298.15 K

Compound	Molar Enthalpy of Vaporization ( $\Delta_l g H_m^\circ$ ) (kJ·mol <sup>-1</sup> )	Molar Energy of Combustion ( $\Delta_c u^\circ$ ) (kJ·mol <sup>-1</sup> )	Molar Enthalpy of Combustion ( $\Delta_c H_m^\circ$ ) (kJ·mol <sup>-1</sup> )
Furfurylamine	49.1 ± 0.8[1]	-2953.5 ± 1.0	-2955.4 ± 1.0
5-Methylfurfurylamine	53.3 ± 0.9[1]	-3597.1 ± 1.4	-3599.6 ± 1.4

## Experimental Protocols

The experimental determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies employed.

### Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energies of combustion.

Methodology:

- A known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is filled with pure oxygen to a high pressure (e.g., 3.04 MPa).

- A small amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
- The bomb is then submerged in a known mass of water in a calorimeter.
- The substance is ignited by passing an electric current through a fuse wire.
- The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.<sup>[1][3]</sup>

The standard molar enthalpy of formation of the liquid compounds was derived from their standard molar energies of combustion.<sup>[1][2][3]</sup>

## High-Temperature Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpies of vaporization.

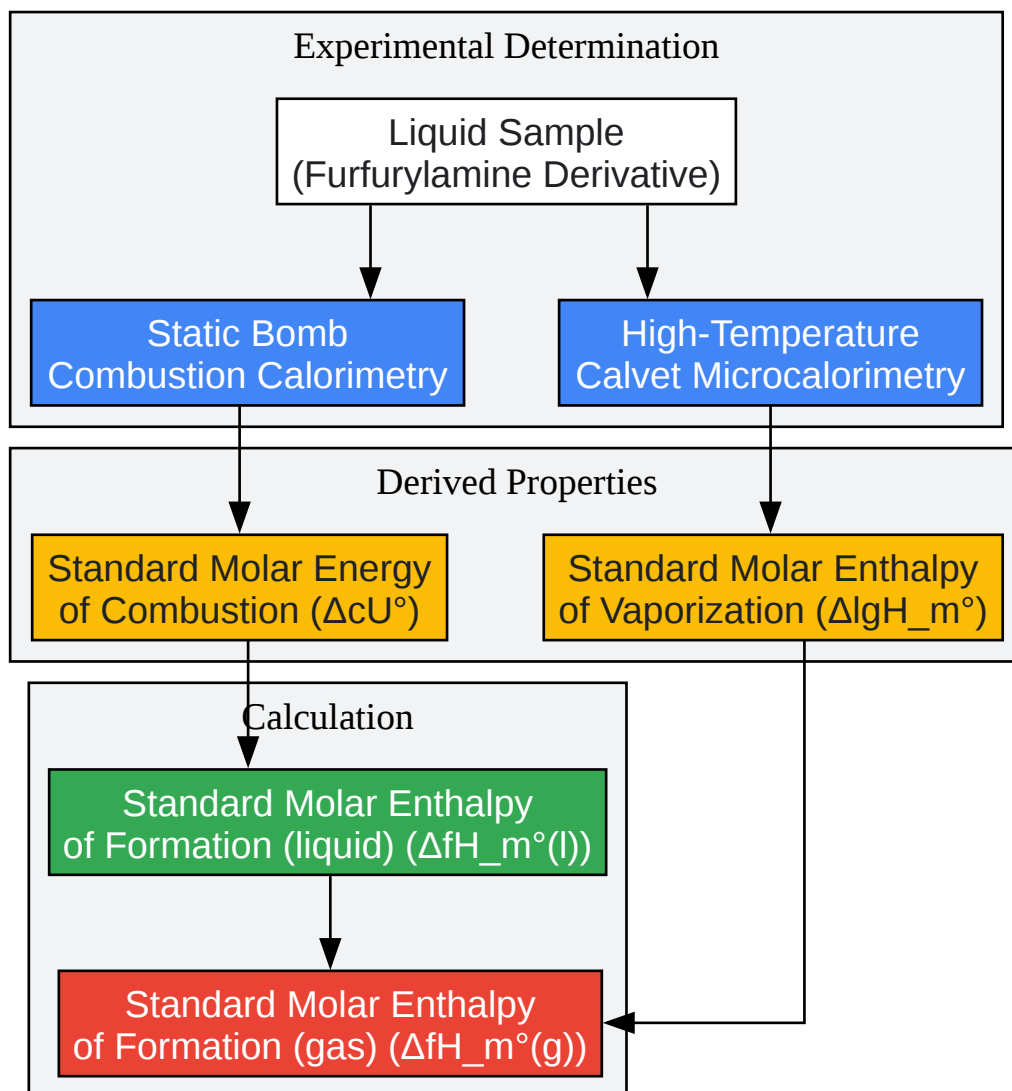
Methodology:

- A small amount of the sample is placed in a sample cell within the Calvet microcalorimeter.
- The sample is heated at a constant temperature ( $T = 298.15\text{ K}$ ) under a vacuum.<sup>[1][3][4]</sup>
- The heat absorbed by the sample during vaporization is measured by the calorimeter's heat flow sensors.
- The enthalpy of vaporization is determined by integrating the heat flow over the time of the vaporization experiment.<sup>[1][3][4]</sup>

## Visualizations

### Experimental Workflow for Gas-Phase Enthalpy of Formation

The following diagram illustrates the experimental workflow for determining the gas-phase enthalpy of formation from experimental data.

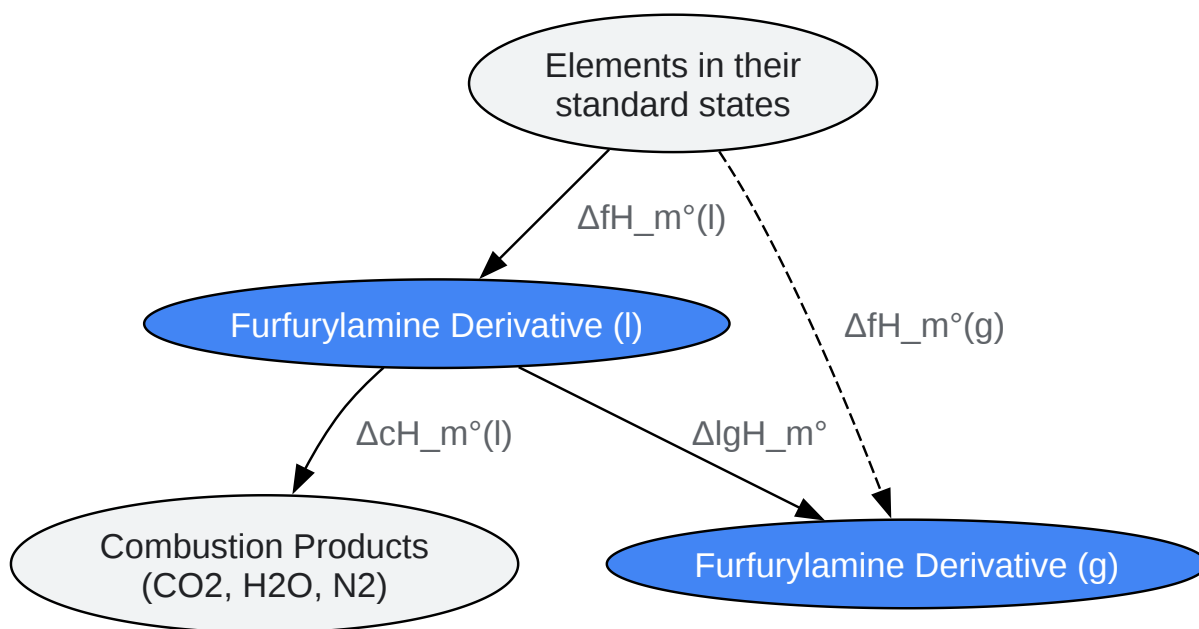


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Caption: Experimental workflow for determining gas-phase enthalpy of formation.

## Relationship of Thermochemical Properties

This diagram shows the relationship between the different thermochemical properties determined for furfurylamine derivatives.



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Caption: Relationship between key thermochemical properties.

## Computational Analysis

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. For furfurylamine and 5-methylfurfurylamine, theoretical calculations were performed using the G3 level of theory to estimate their gas-phase enthalpies of formation.[1][3] The results from these calculations were found to be in good agreement with the experimentally determined values, thereby validating both the experimental and theoretical approaches.[1][3][4] This combined approach of experimental measurement and computational modeling provides a robust and comprehensive understanding of the thermochemical landscape of these important heterocyclic compounds.

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## References

- 1. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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